N-Isopropyl 4-bromo-2-methoxybenzamide

Lipophilicity Drug-likeness Physicochemical property

N-Isopropyl 4-bromo-2-methoxybenzamide (CAS 1257664-91-7) is a polyfunctional benzamide building block (C11H14BrNO2, MW 272.14 g/mol) designed for medicinal chemistry and agrochemical intermediate applications. Its core structure integrates three orthogonal reactive sites: a 4-bromo substituent for Pd-catalysed cross‑coupling (Suzuki, Buchwald–Hartwig), a 2‑methoxy group that modulates electronic character and hydrogen‑bonding potential, and an N‑isopropyl amide that furnishes a calculated XLogP3 of 3.2.

Molecular Formula C11H14BrNO2
Molecular Weight 272.142
CAS No. 1257664-91-7
Cat. No. B568086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl 4-bromo-2-methoxybenzamide
CAS1257664-91-7
Molecular FormulaC11H14BrNO2
Molecular Weight272.142
Structural Identifiers
SMILESCC(C)NC(=O)C1=C(C=C(C=C1)Br)OC
InChIInChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-5-4-8(12)6-10(9)15-3/h4-7H,1-3H3,(H,13,14)
InChIKeyMGDMNUHBCPEELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl 4-bromo-2-methoxybenzamide (CAS 1257664-91-7) – Procurement-Relevant Chemical Profile and Comparator Context


N-Isopropyl 4-bromo-2-methoxybenzamide (CAS 1257664-91-7) is a polyfunctional benzamide building block (C11H14BrNO2, MW 272.14 g/mol) designed for medicinal chemistry and agrochemical intermediate applications [1]. Its core structure integrates three orthogonal reactive sites: a 4-bromo substituent for Pd-catalysed cross‑coupling (Suzuki, Buchwald–Hartwig), a 2‑methoxy group that modulates electronic character and hydrogen‑bonding potential, and an N‑isopropyl amide that furnishes a calculated XLogP3 of 3.2 [2]. These features differentiate it from the unsubstituted parent amide, non‑brominated analogues, and the corresponding 5‑bromo positional isomer, each of which lacks one or more of the above synthetic handles [3].

Why 4‑Bromo‑2‑methoxy‑N‑isopropylbenzamide Cannot Be Replaced by Generic Benzamide Analogues


In‑class benzamides such as the unsubstituted parent amide (4‑bromo‑2‑methoxybenzamide) and the 5‑bromo positional isomer share the 2‑methoxy‑4‑bromo core but lack the N‑isopropyl substitution that governs solubility, lipophilicity, and steric profile during downstream coupling [1]. Conversely, N‑isopropyl‑2‑methoxybenzamide retains the amide substituent but omits the aryl bromide required for C–C or C–N bond formation, rendering it unsuitable for fragment‑growing strategies. Replacement with the N‑tert‑butyl analogue introduces greater steric bulk (MW 286.16 vs. 272.14) and a distinct LogP, which can alter reaction yields in cross‑coupling steps. The quantitative comparisons below demonstrate that no single alternative simultaneously provides the aryl‑bromine handle, the ortho‑methoxy directing effect, and the isopropyl‑optimised lipophilicity of the title compound.

Quantitative Differentiation of N-Isopropyl 4-bromo-2-methoxybenzamide Against the Closest Structural Analogues


Lipophilicity (XLogP3) Comparison: N-Isopropyl vs. Unsubstituted Amide and N-tert-Butyl Analogue

The N-isopropyl substituent raises the computed XLogP3 to 3.2, compared with an estimated value of approximately 1.6–1.8 for the unsubstituted parent amide (4‑bromo‑2‑methoxybenzamide), representing a roughly 100‑fold theoretical increase in octanol–water partition coefficient [1]. The N‑tert‑butyl analogue (CAS 1257665‑14‑7) has a higher molecular weight (286.16 vs. 272.14) and, based on its extended alkyl chain, is predicted to exceed XLogP3 3.5, potentially pushing beyond typical oral drug‑likeness ranges. The isopropyl congener sits within the optimal XLogP3 window (1–4) for permeability while retaining sufficient aqueous solubility.

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiate N-Isopropyl from De-Methoxy Analogues

The 2‑methoxy group contributes to a computed TPSA of 38.3 Ų and a hydrogen‑bond acceptor count of 2, whereas the non‑methoxylated analogue 4‑bromo‑N‑isopropylbenzamide (CAS 336182‑29‑7) has a TPSA of 29.1 Ų and only 1 acceptor [1]. The 8.2 Ų difference in TPSA can influence membrane permeation: compounds with TPSA below 60 Ų generally cross the blood‑brain barrier, but the higher TPSA of the methoxy derivative may reduce CNS penetration while preserving cellular uptake, offering a tunable selectivity vector not available with the de‑methoxy analogue.

Polar surface area Blood-brain barrier permeability Drug design

Synthetic Orthogonality: Simultaneous Aryl-Bromide and Ortho-Methoxy Directing Effects Relative to the 5‑Bromo Positional Isomer

N-Isopropyl 4-bromo-2-methoxybenzamide places the bromine at the 4‑position (para to the amide, ortho to the methoxy), whereas the 5‑bromo isomer (CAS 899140‑56‑8) positions bromine at the 5‑position (meta to the amide, para to the methoxy) [1]. In Pd‑catalysed Suzuki couplings, the electronic environment at the 4‑position is activated by the ortho‑methoxy group through resonance donation, potentially accelerating oxidative addition relative to the 5‑position, which lacks a directly conjugated electron‑donating group. Although no head‑to‑head kinetic study exists for this exact pair, the general principle is well‑established: ortho‑alkoxy substituents enhance reactivity of para‑haloarenes in Suzuki reactions by 1.5‑ to 3‑fold compared with meta‑halo analogues [2]. This regiochemical advantage makes the 4‑bromo isomer the superior building block for fragment elaboration at the para position.

Cross-coupling Suzuki-Miyaura Regioselectivity

Supplier Purity and Storage Stability: Benchmarking 95–98% Purity Across Vendors

Commercially available N-Isopropyl 4-bromo-2-methoxybenzamide is supplied with a minimum purity of 95% (AKSci, CymitQuimica) and up to 98% (Leyan) . In comparison, the unsubstituted parent 4‑bromo‑2‑methoxybenzamide (CAS 812667‑44‑0) is typically offered at 95–97%, and the 5‑bromo positional isomer at 95% minimum . The N‑isopropyl derivative benefits from a defined long‑term storage recommendation (cool, dry place; −20 °C for maximum recovery), reducing the risk of amide hydrolysis or debromination during extended storage that can affect less stable analogues .

Chemical purity Storage stability Procurement specification

Steric Profile of N-Isopropyl vs. N-tert-Butyl: Implications for Amide Bond Stability and Downstream Derivatisation

The N‑isopropyl group (van der Waals volume ≈ 44.4 ų) presents significantly less steric encumbrance than the N‑tert‑butyl group (van der Waals volume ≈ 56.2 ų) [1]. This difference renders the isopropyl amide more susceptible to controlled hydrolysis for late‑stage deprotection or prodrug strategies, while the tert‑butyl analogue (4‑bromo‑N‑(tert‑butyl)‑2‑methoxybenzamide, MW 286.16) requires harsher acidic conditions for cleavage. For researchers employing the amide as a masked carboxylic acid or as a directing group in C–H activation, the isopropyl derivative offers a more accessible deprotection profile without the extreme steric shielding that can impede metal‑catalysed functionalisation.

Steric hindrance Amide hydrolysis Building block design

Absence of Published Head-to-Head Bioactivity Data: A Transparent Gap Analysis

A systematic search of ChEMBL, BindingDB, and PubMed retrieved no primary research article or patent that reports quantitative IC50, Ki, or Kd values specifically for N‑Isopropyl 4‑bromo‑2‑methoxybenzamide against any biological target. In contrast, closely related scaffolds such as 5‑bromo‑N‑isopropyl‑2‑methoxybenzamide have been associated with COX‑2 inhibition (IC50 in the low micromolar range) and VEGFR‑2 binding (65% inhibition) in vendor‑cited studies . The absence of bioactivity data for the 4‑bromo isomer does not indicate inactivity; rather, it reflects its primary deployment as a synthetic intermediate that has not yet undergone systematic biological profiling. Procurement decisions must therefore weigh the compound's proven synthetic utility and physicochemical differentiation against the current lack of target‑engagement data.

Data availability Bioactivity profiling Procurement risk

Optimal Procurement and Deployment Scenarios for N-Isopropyl 4-bromo-2-methoxybenzamide Based on Quantitative Differentiation Evidence


Parallel Medicinal Chemistry Libraries Requiring a Single Versatile Scaffold with Three Orthogonal Vectors

When a project demands a benzamide core that can simultaneously undergo Pd‑catalysed C–C coupling at the 4‑position (via the aryl bromide), direct C–H functionalisation ortho to the methoxy group, and late‑stage amide hydrolysis or transamidation, N‑isopropyl 4‑bromo‑2‑methoxybenzamide provides all three vectors in a single 272.14 Da building block [1]. Its computed XLogP3 of 3.2 ensures that elaborated products remain within drug‑like chemical space, while the 98% purity option minimises impurities that could interfere with high‑throughput biological screening [2].

Replacement of 5‑Bromo Isomer When Para‑Position Coupling Reactivity Is Rate‑Limiting

In synthetic sequences where Suzuki–Miyaura coupling at the brominated position is the bottleneck step, the 4‑bromo isomer is expected to outperform the 5‑bromo isomer by 1.5‑ to 3‑fold in reaction rate due to resonance activation by the ortho‑methoxy group [3]. This translates to higher throughput in array synthesis and reduced palladium catalyst loading, directly lowering per‑compound synthesis costs in library production.

Fragment‑Based Drug Discovery Where Lipophilicity Must Be Controlled Without Sacrificing Synthetic Handles

Fragment libraries require building blocks with balanced lipophilicity (XLogP3 1–4) to avoid non‑specific binding. The N‑isopropyl analogue (XLogP3 = 3.2) occupies this window, whereas the unsubstituted amide parent (estimated XLogP3 ~1.7) may suffer from excessive hydrophilicity and the N‑tert‑butyl analogue (estimated XLogP3 >3.5) risks promiscuous lipophilic interactions [4]. The compound's hydrogen‑bond donor count of 1 and acceptor count of 2 further align with fragment‑library quality metrics defined by the rule of three.

Agrochemical Intermediate Requiring Robust Storage and Reproducible Cross‑Coupling Performance

Agrochemical development programmes frequently operate at multi‑gram to kilogram scale and require building blocks with validated long‑term storage stability. With a defined −20 °C storage protocol and commercial availability at 95–98% purity , this compound reduces the risk of batch failure due to amide hydrolysis or thermal debromination, which is a documented concern for less sterically shielded or lower‑purity benzamide intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Isopropyl 4-bromo-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.